1-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound notable for its potential biological activity. It features a pyrrolidine core, which is a five-membered ring containing nitrogen, along with various aromatic substituents. The presence of both a chloro and hydroxy group on the phenyl rings suggests potential interactions with biological targets, making this compound of interest in medicinal chemistry.
The compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis. Its detailed characterization can be found in databases such as PubChem and chemical literature.
This compound falls under the category of carboxamides, specifically those containing heterocycles and substituted aromatic rings. It is classified based on its functional groups, including the carboxamide group, which is known for its role in biological activity.
The synthesis of 1-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves several key steps:
The synthesis may require specific catalysts or reagents to facilitate reactions, such as Lewis acids for electrophilic substitutions or coupling agents for amide bond formation. Reaction conditions like temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
The molecular structure of 1-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can be represented as follows:
The compound's molecular weight is approximately 320.76 g/mol. The structural representation can be visualized using software like ChemDraw or molecular modeling tools to understand its three-dimensional conformation.
1-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide may undergo several chemical reactions:
Each reaction's conditions must be optimized to prevent side reactions and ensure high yields. Techniques such as chromatography may be employed to purify intermediates and final products.
The mechanism of action for 1-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide likely involves interaction with specific biological targets:
Studies focusing on similar compounds indicate that structural features like halogens and hydroxyl groups significantly affect binding affinity and selectivity towards biological targets.
Spectroscopic techniques (NMR, IR, UV-Vis) are essential for characterizing physical properties and confirming structure during synthesis.
1-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide has potential applications in:
The compound is formally designated as 1-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide under International Union of Pure and Applied Chemistry (IUPAC) guidelines. This name systematically defines:
Table 1: Standard Chemical Identifiers
| Identifier | Value |
|---|---|
| Canonical SMILES | C1C(CN(C1=O)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)O |
| InChI Key | AHSDGFBWRGZXIT-UHFFFAOYSA-N |
| InChI | InChI=1S/C17H15ClN2O3/c18-12-2-1-3-14(9-12)20-10-11(8-16(20)22)17(23)19-13-4-6-15(21)7-5-13/h1-7,9,11,21H,8,10H2,(H,19,23) |
This compound belongs to two functionally significant classes:
The stereochemistry of this compound is governed by:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: